Ketone Ester
Overview
Description
Ketone Esters are substances that fall under the category of exogenous ketones along with ketone salts . They are formed by binding an alcohol molecule to a ketone body . They are substances that contain ketones and lead to the state of ketosis . They differ from ketone salts as they are not bound to Sodium, Potassium, or Calcium . This means that Esters can increase ketone levels more than ketone salts .
Synthesis Analysis
The synthesis of β-keto esters involves several steps including the Ti-Claisen condensation (formylation) of esters to give α-formyl esters . The reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles with various acyl donors allows the synthesis of functionalized α-substituted β-keto esters in good yields .
Molecular Structure Analysis
In both aldehydes and ketones, the geometry around the carbon atom in the carbonyl group is trigonal planar; the carbon atom exhibits sp2 hybridization . Two of the sp2 orbitals on the carbon atom in the carbonyl group are used to form σ bonds to the other carbon or hydrogen atoms in a molecule .
Chemical Reactions Analysis
Ketone esters can undergo a variety of chemical reactions. For instance, they can be reduced to 1° alcohols using LiAlH4 . They can also undergo a reaction known as the Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters .
Physical And Chemical Properties Analysis
Ketones are polar compounds because the carbonyl group is polar, and the two other groups attached to it are nonpolar . Much of their chemical activity results from the nature of the carbonyl group .
Scientific Research Applications
Ester Biosynthesis in Microbes : Esters, including Ketone Esters, are synthesized in microbes through processes involving acyl-CoA and alcohol condensation, oxidation of hemiacetals, and oxygen insertion by Baeyer–Villiger monooxygenases. These processes are crucial for ketone degradation, aldehyde detoxification, and cofactor recycling, with potential biotechnological applications in ester and lactone production (Park, Shaffer, & Bennett, 2009).
Ketone Ester in Exercise Recovery : A study on the ingestion of a Ketone Ester (KE) drink during exercise recovery found that it does not affect muscle glycogen resynthesis but enhances mTORC1 signaling, suggesting a role in protein synthesis and potential muscle adaptation and remodeling (Vandoorne et al., 2017).
Conversion of Ketones to Esters : Copper-catalyzed methods have been developed for converting various ketones to esters. This process, involving C-C bond cleavage and oxygenation with air, has broad substrate scope and practical implications in ester synthesis (Huang et al., 2014).
Ketone Ester in Athletic Performance : Ketone Esters have been shown to alter substrate utilization patterns during exercise, reduce lactate production, and potentially improve athletic performance, representing a significant advancement in sports nutrition (Egan & D'Agostino, 2016).
Safety And Hazards
properties
IUPAC Name |
[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWPVIWVMWUSBD-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC(=O)C[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660064 | |
Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketone Ester | |
CAS RN |
1208313-97-6 | |
Record name | (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208313-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208313976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X587FW0372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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